molecular formula C10H18N2O B2632542 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime CAS No. 91087-25-1

8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime

Cat. No.: B2632542
CAS No.: 91087-25-1
M. Wt: 182.267
InChI Key: RPMUUQYWNLUFTL-UHFFFAOYSA-N
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Description

8-Isopropyl-8-aza-bicyclo[321]octan-3-one oxime is a chemical compound that belongs to the class of bicyclic compounds It is characterized by its unique structure, which includes an oxime functional group attached to a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime typically involves the reaction of acetyltropyl chloride with N-isopropylnortropine under specific conditions. The reaction is carried out in a three-neck flask equipped with a mechanical stirrer, and the mixture is heated at 85°C for 6 hours. After the reaction is complete, the mixture is cooled and dissolved in chloroform, followed by purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitroso derivatives, while reduction can yield primary or secondary amines.

Scientific Research Applications

8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime is unique due to its specific functional group (oxime) and the isopropyl substituent, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-7(2)12-9-3-4-10(12)6-8(5-9)11-13/h7,9-10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMUUQYWNLUFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CC(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-one (CAS 3423-28-7)(20.0 g, 120 mmol) in ethanol (500 ml) and pyridine (14.5 ml, 179 mmol) with hydroxylamine hydrochloride (8.81 g, 127 mmol) was refluxed for 16 h. Cooled to 23° C., the precipitate was filtered off, washed with diethyl ether leaving a solid, which was partitioned between dichloromethane and sodium carbonate solution, the organic layers dried over sodium sulfate, filtered and the solvents evaporated to give the title compound as a white solid. (17.7 g, 82%), MS: m/e=183.2 (M+H+).
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